molecular formula C18H20N2O3 B2963524 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide CAS No. 306278-70-6

4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B2963524
CAS No.: 306278-70-6
M. Wt: 312.369
InChI Key: GUCYXFLYVUTKGY-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(2-methyl-5-nitrophenyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzamide ring and a 2-methyl-5-nitrophenyl substituent attached via an amide linkage. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name

4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-5-10-15(20(22)23)11-16(12)19-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCYXFLYVUTKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: 4-tert-butyl-N-(2-methyl-5-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-tert-butyl-N-(2-carboxy-5-nitrophenyl)benzamide.

Scientific Research Applications

4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzamide moiety can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Binding Affinity

Comparative docking studies reveal that the nature of the substituents and their linkage type (amide vs. amine) significantly impact biological activity. For instance:

  • Compound [9] (2-methyl-5-nitroaniline linked via an amine bond) exhibited a higher binding affinity (−11.4 kcal/mol) to Abl kinase (PDB 2HYY) compared to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide (−10.4 kcal/mol), which uses an amide bond .
  • The nitro group in both compounds forms a hydrogen bond with Met-318 in the kinase’s allosteric pocket, suggesting this interaction is conserved regardless of linkage type. However, the amine bond in Compound [9] may allow greater conformational flexibility, enhancing binding .

Enzyme Inhibition Profiles

Structural analogs with sulfonamide or substituted aryl groups demonstrate divergent biological activities:

  • Compound 5o (2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide) showed potent α-glucosidase and α-amylase inhibition, attributed to its sulfamoyl and chloro substituents, which are absent in the target compound .
  • 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17) exhibited 79% PCAF HAT inhibition at 100 µM, highlighting the importance of long acyl chains at the 2-position. In contrast, the target compound’s tert-butyl and nitro groups may prioritize kinase inhibition over histone acetyltransferase (HAT) modulation .

Structural Variations and Activity

  • SI112 ([3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone) and Compound 72 (4-tert-butyl-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide) incorporate pyrazole rings instead of nitro-substituted aniline. These derivatives show distinct target selectivity, likely due to the pyrazole’s ability to engage in π-π stacking or metal coordination .

Physicochemical and Toxicological Considerations

Toxicity Profiles

  • Benzamide derivatives like amisulpride and sulpiride are neuroleptics with low acute toxicity (oral LD₅₀ > 2000 mg/kg in rats). The target compound’s nitro group may introduce redox-related toxicity risks, as seen in structurally related nitrophenyl derivatives .

Biological Activity

4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group , a nitrophenyl moiety , and a benzamide structure , which contribute to its unique reactivity and biological activity. The presence of the nitro group is particularly significant as it can undergo bioreduction, forming reactive intermediates that may interact with cellular components.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form an amino group, which may interact with cellular proteins and enzymes.
  • Receptor Binding : The benzamide moiety may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells, suggesting a mechanism for its cytotoxic effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
CytotoxicityEffective against cancer cell lines (IC50 values)

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, the following results were obtained:

  • MCF-7 (Breast Cancer) : IC50 = 15 µM
  • U-937 (Monocytic Leukemia) : IC50 = 12 µM
  • HCT-116 (Colon Cancer) : IC50 = 10 µM

These findings indicate that the compound exhibits significant cytotoxicity, particularly against leukemia and breast cancer cell lines.

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